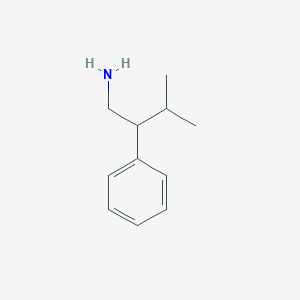

(R)-2-氨基-3-(5-甲氧基-1H-吲哚-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

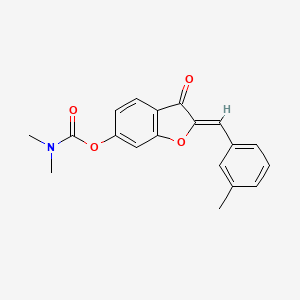

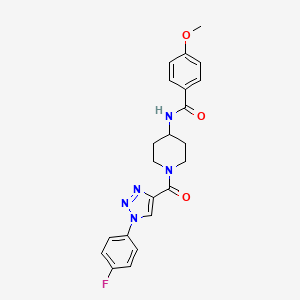

“3-(5-methoxy-1H-indol-3-yl)propanoic acid” is a small molecule with the molecular formula C12H13NO3 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid chain linked to an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It is a solid at room temperature .科学研究应用

生化分析与应用经典生化分析中的茚三酮反应对于分析伯氨基,包括像(R)-2-氨基-3-(5-甲氧基-1H-吲哚-3-基)丙酸这样的氨基酸,至关重要。这种反应与氨基酸相互作用后形成独特的紫色染料,即鲁曼紫,有助于在农业、临床和营养学等各个科学学科中检测和量化它们。这种反应的普遍性强调了氨基酸在生化研究和应用中的基本作用(Friedman, 2004)。

药理学意义色氨酸的代谢物,一种与(R)-2-氨基-3-(5-甲氧基-1H-吲哚-3-基)丙酸结构相似的含吲哚氨基酸,因其在肠道健康和全身炎症中的作用而备受关注。由肠道细菌产生的色氨酸代谢物吲哚-3-丙酸表现出抗炎和有益的代谢作用,证明了微生物群、膳食氨基酸和宿主健康之间的相互联系(Galligan, 2018)。

化学合成和药物开发作为药物合成的平台化学品,乙酰丙酸展示了羧基和羰基官能团的效用,这与(R)-2-氨基-3-(5-甲氧基-1H-吲哚-3-基)丙酸衍生物的研究相关。它在合成多种化学品和药物中的应用强调了此类化合物在药物开发和更广泛的化学工业中的潜力(Zhang et al., 2021)。

抗氧化和抗菌特性对另一种含有吲哚环的化合物绿原酸的研究揭示了其作为食品添加剂和营养保健品的双重作用。它对多种病原体的抗氧化、抗炎和抗菌特性证明了结构相似的化合物在食品保鲜和健康促进中的潜在应用(Santana-Gálvez et al., 2017)。

生物催化和环境应用细菌对吲哚-3-乙酸的分解代谢说明了吲哚衍生物在环境和生化上的重要性。这个过程涉及特定的基因簇,突出了此类化合物在微生物代谢和环境修复和合成生物学中的潜在生物技术应用(Laird et al., 2020)。

作用机制

Target of Action

Similar compounds such as ergot alkaloids have been known to interact with adrenergic, dopaminergic, and tryptaminergic receptors .

Mode of Action

It’s worth noting that ergot alkaloids, which are structurally similar, act as partial agonists or antagonists at adrenergic, dopaminergic, and tryptaminergic receptors . The spectrum of effects depends on the agent, dosage, species, tissue, and experimental or physiological conditions .

Biochemical Pathways

It’s known that ergot alkaloids, which are structurally similar, can affect various biochemical pathways due to their interactions with multiple receptor types .

Result of Action

It’s known that ergot alkaloids, which are structurally similar, can have a variety of effects due to their interactions with multiple receptor types .

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

5-METHOXY-D-TRYPTOPHAN is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular metabolism .

Cellular Effects

5-METHOXY-D-TRYPTOPHAN has been found to have significant effects on various types of cells and cellular processes . It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-METHOXY-D-TRYPTOPHAN involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-METHOXY-D-TRYPTOPHAN change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 5-METHOXY-D-TRYPTOPHAN vary with different dosages in animal models

Metabolic Pathways

5-METHOXY-D-TRYPTOPHAN is involved in several metabolic pathways . It undergoes side chain degradation by O-demethylation, direct hydroxylation on the aromatic ring, and side chain degradation by N-deisopropylation .

属性

IUPAC Name |

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2967531.png)

![3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2967533.png)

![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2967538.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-enamide](/img/structure/B2967544.png)